benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate
CAS No.:
Cat. No.: VC10174031
Molecular Formula: C21H24N2O3
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N2O3 |
|---|---|
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | benzyl 2-[(2,3-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C21H24N2O3/c1-15-8-6-11-18(16(15)2)22-20(24)19-12-7-13-23(19)21(25)26-14-17-9-4-3-5-10-17/h3-6,8-11,19H,7,12-14H2,1-2H3,(H,22,24) |
| Standard InChI Key | HHGPDSCFCIJXTJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C |
| Canonical SMILES | CC1=C(C(=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C |
Introduction
Synthesis and Preparation
The synthesis of benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate would likely involve several steps, including the formation of the pyrrolidine ring and the introduction of the benzyl and 2,3-dimethylphenylamino groups. Common methods for synthesizing similar compounds involve reactions such as amidation and esterification.
Steps for Synthesis:
-
Formation of Pyrrolidine Ring: This could involve the cyclization of appropriate precursors.
-
Introduction of Carbonyl Group: This might involve the reaction with a carbonyl source.
-
Attachment of Benzyl Group: Typically achieved through esterification reactions.
-
Introduction of 2,3-Dimethylphenylamino Group: Could involve nucleophilic substitution or amidation reactions.
Biological Activity and Potential Applications
While specific biological activity data for benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is not available, compounds with similar structures often exhibit interesting pharmacological properties. These can include enzyme inhibition, receptor binding, or other interactions that could be useful in drug development.
| Potential Application | Description |
|---|---|
| Pharmacological Effects | Could involve enzyme inhibition or receptor modulation. |
| Therapeutic Targets | Might include targets related to neurological or cardiovascular diseases. |
| Toxicity and Safety | Would need to be evaluated through in vitro and in vivo studies. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume